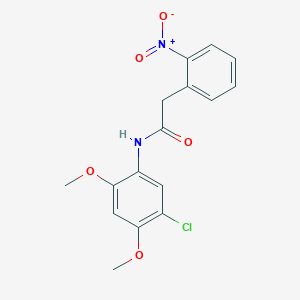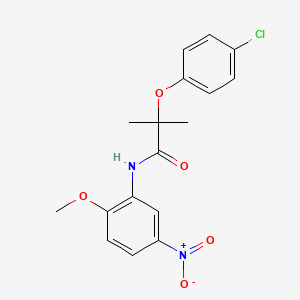![molecular formula C19H16F3N5OS B3528616 1-(3-ACETYLPHENYL)-3-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-TRIAZOL-3-YL)THIOUREA](/img/structure/B3528616.png)
1-(3-ACETYLPHENYL)-3-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-TRIAZOL-3-YL)THIOUREA
Übersicht
Beschreibung
1-(3-ACETYLPHENYL)-3-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-TRIAZOL-3-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ACETYLPHENYL)-3-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-TRIAZOL-3-YL)THIOUREA typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Thiourea Moiety: The thiourea group can be formed by reacting isothiocyanates with amines or hydrazines.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-ACETYLPHENYL)-3-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-TRIAZOL-3-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(3-ACETYLPHENYL)-3-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-TRIAZOL-3-YL)THIOUREA involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-ACETYLPHENYL)-3-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-TRIAZOL-3-YL)UREA: Similar structure but with a urea moiety instead of thiourea.
1-(3-ACETYLPHENYL)-3-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-TRIAZOL-3-YL)THIOCARBAMATE: Similar structure but with a thiocarbamate moiety.
Uniqueness
1-(3-ACETYLPHENYL)-3-(1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,4-TRIAZOL-3-YL)THIOUREA is unique due to the presence of both the trifluoromethyl and thiourea groups, which may confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-[1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5OS/c1-12(28)14-5-3-7-16(9-14)24-18(29)25-17-23-11-27(26-17)10-13-4-2-6-15(8-13)19(20,21)22/h2-9,11H,10H2,1H3,(H2,24,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQWNIQVNOSPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC2=NN(C=N2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({[(4-iodophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B3528545.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3528555.png)

![N-{2-[(3,3-diphenylpropanoyl)amino]phenyl}butanamide](/img/structure/B3528573.png)
![2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B3528581.png)
![N-1,3-benzodioxol-5-yl-2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B3528589.png)

![3-bromo-N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide](/img/structure/B3528605.png)
![methyl 2-{[(2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazino)carbonyl]amino}benzoate](/img/structure/B3528606.png)

![4-chlorobenzyl 1,3-dioxo-2-[3-(trifluoromethyl)phenyl]-5-isoindolinecarboxylate](/img/structure/B3528610.png)
![dimethyl 4-[3-(benzyloxy)phenyl]-1-ethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3528618.png)
![N-(2-methoxy-5-nitrophenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3528628.png)

